![molecular formula C18H23N5O2 B2534626 N,N-diethyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359219-52-5](/img/structure/B2534626.png)
N,N-diethyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
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Description
“N,N-diethyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a chemical compound that belongs to a group of 5-(alkylamino)-9-isopropyl[1,2,4]triazolo[4,3-a][1,8]naphthyridine derivatives . These compounds were designed to obtain new effective analgesic and/or anti-inflammatory agents .
Synthesis Analysis
The synthesis of this compound involves the use of a CONHR group at the 6-position . The compound was synthesized and tested along with three new 9-alkyl-5-(4-alkyl-1-piperazinyl)-N,N-diethyl [1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide group . The compound also contains an isopropyl group and two ethyl groups attached to a nitrogen atom .Scientific Research Applications
Synthesis and Derivatives
The diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives demonstrates the assembly of structurally varied and complex fused tricyclic scaffolds. This method provides rapid access to these scaffolds through readily available starting materials, indicating the potential for creating a wide range of derivatives for various applications (Y. An et al., 2017).
Potential Biological Activities
Antidepressant and Adenosine Receptor Antagonism : A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have been identified as potent adenosine receptor antagonists with potential rapid-onset antidepressant effects. These compounds demonstrated optimal activity in Porsolt's behavioral despair model in rats upon acute administration, suggesting their therapeutic potential as novel and rapid-acting antidepressant agents (R. Sarges et al., 1990).
Positive Inotropic Activity : N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives were synthesized and evaluated for their positive inotropic activity. Some derivatives showed favorable activity compared to milrinone, a standard drug, highlighting their potential application in cardiovascular therapeutics (Chunbo Zhang et al., 2008).
Antiallergic Agents : New 1,4-dihydro-1,2,4-triazolo[4,3-]quinoxaline-1,4-diones have been prepared and tested as inhibitors of antigen-induced release of histamine and as inhibitors of IgE-mediated rat passive cutaneous anaphylaxis. This class of compounds showed good activity, indicating their potential as antiallergic agents (B. Loev et al., 1985).
Anticonvulsant Properties : The synthesis of novel quinoxaline derivatives with potential anticonvulsant properties was undertaken using 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor. Among the synthesized compounds, some demonstrated significant anticonvulsant activities, offering a basis for further development in epilepsy treatment (Mohamed Alswah et al., 2013).
properties
IUPAC Name |
N,N-diethyl-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-5-21(6-2)15(24)11-22-13-9-7-8-10-14(13)23-16(12(3)4)19-20-17(23)18(22)25/h7-10,12H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJQHWMGPBLHHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2N3C(=NN=C3C(C)C)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide |
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